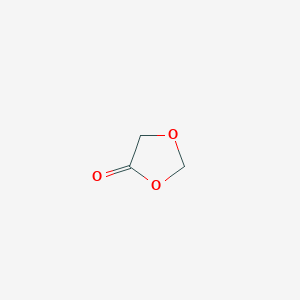

1,3-Dioxolan-4-one

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

4158-81-0 |

|---|---|

分子式 |

C3H4O3 |

分子量 |

88.06 g/mol |

IUPAC名 |

1,3-dioxolan-4-one |

InChI |

InChI=1S/C3H4O3/c4-3-1-5-2-6-3/h1-2H2 |

InChIキー |

GZTMCZAOQTVOJK-UHFFFAOYSA-N |

正規SMILES |

C1C(=O)OCO1 |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 1,3 Dioxolan 4 One and Its Derivatives

Classical and Contemporary Approaches to 1,3-Dioxolan-4-one Core Synthesis

The formation of the this compound ring system is predominantly achieved through the condensation of α-hydroxy acids with carbonyl compounds. This method is widely employed due to its efficiency and the availability of starting materials from renewable resources. researchgate.net

Condensation Reactions of α-Hydroxy Acids with Carbonyl Compounds

The direct condensation of an α-hydroxy acid with an aldehyde or a ketone is a fundamental and extensively utilized method for synthesizing 1,3-dioxolan-4-ones. researchgate.netrsc.org This reaction typically involves heating the reactants in the presence of an acid catalyst with the concurrent removal of water, often accomplished using a Dean-Stark apparatus. nih.govrsc.org For instance, lactic acid can be reacted with paraformaldehyde or acetone (B3395972) to yield the corresponding this compound derivatives. researchgate.netnih.gov Similarly, mandelic acid and other α-hydroxy acids serve as viable substrates. rsc.orgmdpi.com

The acid-catalyzed condensation reaction proceeds through a well-established mechanism. The first step involves the protonation of the carbonyl group of the aldehyde or ketone by the acid catalyst, which enhances its electrophilicity. The hydroxyl group of the α-hydroxy acid then acts as a nucleophile, attacking the protonated carbonyl carbon. This is followed by the protonation of the carboxylic acid's hydroxyl group, which then attacks the intermediate, leading to cyclization and the formation of the five-membered ring. Subsequent elimination of a water molecule yields the this compound product and regenerates the acid catalyst.

The structural features of both the α-hydroxy acid and the carbonyl substrate significantly influence the reaction yields. The reactivity can be affected by the steric and electronic properties of the substituents on both reactants. For example, the synthesis of 1,3-dioxolan-4-ones from mandelic acid has been shown to result in good isolated yields. researchgate.net The choice of the carbonyl component, such as paraformaldehyde or acetone, also impacts the final product and its yield. researchgate.netdntb.gov.ua The formation of different stereoisomers (cis and trans) can also be observed depending on the substrates used. researchgate.net

Table 1: Examples of this compound Synthesis from α-Hydroxy Acids and Carbonyl Compounds

| α-Hydroxy Acid | Carbonyl Compound | Catalyst | Product | Yield | Reference |

| L-Lactic Acid | Paraformaldehyde | p-toluenesulfonic acid | 5-methyl-1,3-dioxolan-4-one (B14709095) | 70% | nih.govmdpi.com |

| L-Lactic Acid | Acetone | p-toluenesulfonic acid | 2,2,5-trimethyl-1,3-dioxolan-4-one (B3136373) | 58% | nih.govmdpi.com |

| DL-Lactic Acid | Paraformaldehyde | p-toluenesulfonic acid | 5-methyl-1,3-dioxolan-4-one | - | researchgate.net |

| Mandelic Acid | - | - | Phenyl-substituted this compound | - | researchgate.net |

Table is based on data from cited sources. Yields can vary based on specific reaction conditions.

Role of Brønsted Acid Catalysts in Cyclization Efficiency

Alternative Synthetic Routes to the this compound Framework

While condensation reactions are the most common, alternative methods for constructing the this compound ring have been explored.

An alternative route involves the carbonylation of formaldehyde (B43269) precursors, such as trioxane, with carbon monoxide. rsc.org This reaction has been successfully carried out using HZSM-5 zeolite as a catalyst. rsc.orgdur.ac.uk The process requires high pressures of carbon monoxide and elevated temperatures. rsc.org Trioxane serves as the source of formaldehyde in this reaction. The reaction is typically conducted in a solvent like dichloromethane, and the catalyst is activated prior to use. rsc.org This method demonstrates the feasibility of synthesizing this compound directly from C1 feedstocks, although the reaction conditions are more demanding than the classical condensation approach. rsc.orgresearchgate.net

Table 2: Synthesis of this compound via Carbonylation

| Formaldehyde Source | Co-reactant | Catalyst | Temperature | Pressure | Product | Reference |

| Trioxane | Carbon Monoxide | HZSM-5 Zeolite | 40-180 °C | 15-75 MPa | This compound | rsc.org |

Table is based on data from the cited source. The yield and selectivity are dependent on the specific reaction parameters.

Optimized and Modified Literature Protocols for Enhanced Synthesis

The synthesis of 1,3-dioxolan-4-ones typically involves the acid-catalyzed condensation of an α-hydroxy acid with an aldehyde or ketone. researchgate.netesn.ac.lk Researchers have developed various optimized and modified protocols to improve yields, reduce reaction times, and employ more environmentally friendly conditions.

A common method for synthesizing 5-methyl-1,3-dioxolan-4-one (MeDOX) involves the reaction of lactic acid with paraformaldehyde in toluene, using p-toluenesulfonic acid (p-TSA) as a catalyst and a Dean-Stark apparatus to remove water. mdpi.com This protocol has been modified to enhance its efficiency. For instance, one modified procedure for synthesizing 5-methyl-1,3-dioxolan-4-one from DL-lactic acid and paraformaldehyde uses petroleum ether as the solvent and p-TSA as the catalyst, with the reaction refluxed for 24 hours. researchgate.net

Another approach involves the solvent-free, organocatalyzed polymerization of 1,3-dioxolan-4-ones, where p-toluenesulfonic acid has been identified as a highly effective Brønsted acid catalyst. mdpi.comdntb.gov.ua This method allows for the study of monomer conversion and molecular weight growth through techniques like ¹H NMR and SEC analysis. mdpi.com The synthesis of 2,2,5-trimethyl-1,3-dioxolan-4-one has also been reported through similar acid-catalyzed reactions using acetone. mdpi.comresearchgate.net

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing substituted 5-phenyl-1,3-dioxolan-4-ones from mandelic acid and various aldehydes or ketones, catalyzed by copper sulfate (B86663) under solvent-free conditions. researchgate.net Additionally, Lewis acid-mediated transformations of 1,3-dioxolan-4-ones have been explored for the convenient synthesis of O-functionalized mandelic acids. scilit.com

For the synthesis of specific derivatives, such as those functionalized with naturally occurring phenols like eugenol (B1671780) or carvacrol (B1668589), multi-step procedures are employed. These typically begin with the synthesis of a substituted 2-hydroxypropanoic acid, which is then cyclized with acetone in the presence of a strong acid like sulfuric acid at low temperatures. acs.orgacs.org

Table 1: Comparison of Optimized Synthetic Protocols for this compound Derivatives

| Derivative | Precursors | Catalyst/Reagents | Solvent | Conditions | Yield | Reference |

| 5-methyl-1,3-dioxolan-4-one (MeDOX) | L-lactic acid, paraformaldehyde | p-toluenesulfonic acid | Toluene | Reflux with Dean-Stark, 6h | 70% | mdpi.com |

| 2,2,5-trimethyl-1,3-dioxolan-4-one (Me₃DOX) | L-lactic acid, acetone | p-toluenesulfonic acid | Toluene | Reflux with Dean-Stark, 6h | 58% | mdpi.comresearchgate.net |

| 5-((4-Allyl-2-methoxyphenoxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-one (EuDOX) | 3-(4-Allyl-2-methoxyphenoxy)-2-hydroxypropanoic acid, acetone | Sulfuric acid | Acetone | -10°C, 4h | 76% | acs.org |

| 5-((5-Isopropyl-2-methylphenoxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-one (CarvDOX) | 2-Hydroxy-3-(5-isopropyl-2-methylphenoxy)propanoic acid, acetone | Sulfuric acid | Acetone | -10°C, 4h | 70% | acs.org |

| 2,2-Dimethyl-5-((3-pentadecylphenoxy)methyl)-1,3-dioxolan-4-one (CardDOX) | 2-Hydroxy-3-(3-pentadecylphenoxy)propanoic acid, acetone | Sulfuric acid | Acetone | -10°C, 4h | 64% | acs.org |

| (2R,5R)-2-(tert-Butyl)-5-(3-chlorophenyl)-1,3-dioxolan-4-one | R-(-)-3-chloromandelic acid, pivaldehyde | Triflic acid | Pentane | Reflux at 36°C with Dean-Stark, 6h | N/A | nih.gov |

Synthesis of Substituted and Functionalized this compound Derivatives

The ability to introduce a wide variety of functional groups onto the this compound scaffold is a key advantage of this monomer system, allowing for the fine-tuning of polymer properties. acs.orgunimi.it

Preparation of Chiral this compound Scaffolds from Enantiopure Precursors

The synthesis of chiral 1,3-dioxolan-4-ones is crucial for producing stereoregular polymers, such as isotactic polylactic acid. dntb.gov.ua These chiral scaffolds are typically prepared from enantiopure α-hydroxy acids.

A well-established method for creating chiral centers is the use of templates like cis-2,5-disubstituted 1,3-dioxolan-4-ones, which are synthesized through the cyclocondensation of an α-hydroxy acid with an aldehyde, such as pivaldehyde. nih.gov For example, (R)-(-)-3-chloromandelic acid can be condensed with pivaldehyde to yield the corresponding cis-dioxolanone with good selectivity. nih.gov Similarly, (S,S)-2-tert-Butyl-5-methyl-1,3-dioxolan-4-one is a chiral cyclic acetal (B89532) derived from (S)-lactic acid and pivaldehyde and is used as a precursor in asymmetric synthesis. enamine.net

The synthesis of enantiomerically pure 1,3-dioxolanes has been achieved through the reaction of salicylaldehyde (B1680747) with commercially available diols using Mont K10 clay as a catalyst, resulting in good yields and short reaction times. researchgate.net Enzymatic kinetic resolution offers another route to enantiopure 1,3-dioxolan-4-ones. For instance, the resolution of racemic (4-oxo-1,3-dioxolan-2-yl)methyl 2-methylpropanoate (B1197409) using lipase (B570770) from Candida antarctica B (CALB) in methanol (B129727) has been shown to be effective. dntb.gov.ua

Furthermore, highly diastereoselective synthesis of cis-2,5-disubstituted 1,3-dioxolan-4-ones from α-hydroxy acids can be catalyzed by N-triflylphosphoramide. globalauthorid.com The reaction of α-hydroxy acids with acetals under weak acid catalysis also provides a pathway to these chiral compounds. The use of trimethylsilyl (B98337) triflate as a catalyst for the reaction between bis(trimethylsilyl) derivatives of α-hydroxycarboxylic acids and pivaldehyde is another effective method. acs.org

Derivatization Strategies for the Introduction of Pendant Functional Groups

A significant advantage of this compound chemistry is the ease with which pendant functional groups can be introduced, allowing for the synthesis of polymers with tailored properties. acs.orgunimi.it

One common strategy involves the synthesis of a substituted α-hydroxy acid precursor, which is then cyclized to form the functionalized dioxolanone. For example, to create a eugenol-functionalized monomer, eugenol is first reacted with 3-chloro-2-hydroxypropanoic acid to form 3-(4-allyl-2-methoxyphenoxy)-2-hydroxypropanoic acid. acs.org This intermediate is then reacted with acetone and sulfuric acid to yield the desired 5-((4-allyl-2-methoxyphenoxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-one (EuDOX). acs.orgunimi.it This approach has also been successfully applied to incorporate other phenolic compounds like carvacrol and cardanol (B1251761). acs.org

Another derivatization strategy involves the direct modification of the this compound ring or its substituents. For instance, α,α-dialkylated 1,3-dioxolan-4-ones can be synthesized via deprotonation with LDA followed by alkylation. esn.ac.lk This method was used to prepare 2-(tert-butyl)-5-(2-propynyl)-5-(1-vinyl-2-propenyl)1,3-dioxoloan-4-one, a precursor for Pauson-Khand cyclization. esn.ac.lk Additionally, [3+2] cycloaddition reactions to chiral 5-methylene-1,3-dioxolan-4-one have been used to create spiro adducts. mdpi.com

The synthesis of (1,3-dioxolan-4-ylidene)methylphosphonates has been achieved through a base-catalyzed nucleophilic addition/intramolecular O-Michael addition of diethyl ethynylphosphonate with trifluoromethylketones. researchgate.net This demonstrates the versatility of the dioxolanone structure for incorporating a range of functional groups.

Synthesis of Bis(this compound) Monomers for Cross-linking Applications

Bis(this compound) monomers are valuable as cross-linking agents to produce degradable and reprocessable thermoset resins. nih.govacs.orgresearchgate.net These cross-linked polyesters exhibit a range of properties from rigid materials to elastomers, depending on the co-monomer and catalyst content. nih.gov

A novel bis(this compound) monomer, (4S,4′S)-[4,4′-bi(1,3-dioxolane)]-5,5′-dione (bisDOX), has been synthesized from the naturally occurring L-(+)-tartaric acid. researchgate.netnih.gov This bio-derived cross-linker can be copolymerized in situ with common cyclic esters like L-lactide, ε-caprolactone, and δ-valerolactone. nih.govresearchgate.net The synthesis of bisDOX follows a modified literature procedure and provides a facile route to cross-linked polyesters. researchgate.netrsc.orgrsc.org

The copolymerization of bisDOX with diols and triols allows for the synthesis of both cross-linked and branched polyesters, offering control over the macromolecular architecture and resulting in diverse thermal properties. rsc.orgrsc.org Model compound studies have shown that bisDOX exhibits preferential, though not exclusive, reactivity at primary versus secondary hydroxyls. rsc.org These thermosets are notable for their potential end-of-life options, including triggered degradation and reprocessing. nih.govacs.org

Table 2: Examples of Functionalized and Bis(this compound) Monomers

| Monomer Type | Specific Compound | Precursors | Key Synthetic Step | Application | Reference |

| Chiral | (S,S)-2-tert-Butyl-5-methyl-1,3-dioxolan-4-one | (S)-lactic acid, pivaldehyde | Acid-catalyzed acetalization | Asymmetric synthesis | enamine.net |

| Chiral | (2R,5R)-2-(tert-Butyl)-5-(3-chlorophenyl)-1,3-dioxolan-4-one | R-(-)-3-chloromandelic acid, pivaldehyde | Triflic acid catalyzed cyclocondensation | Stereocontrolled alkylations | nih.gov |

| Pendant Functional Group | 5-((4-Allyl-2-methoxyphenoxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-one (EuDOX) | Eugenol, 3-chloro-2-hydroxypropanoic acid, acetone | Williamson ether synthesis followed by acetalization | Bio-based thermosets | acs.orgunimi.it |

| Pendant Functional Group | 5-((5-Isopropyl-2-methylphenoxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-one (CarvDOX) | Carvacrol, 3-chloro-2-hydroxypropanoic acid, acetone | Williamson ether synthesis followed by acetalization | Functional polylactide-based materials | acs.org |

| Bis-monomer | (4S,4′S)-[4,4′-bi(1,3-dioxolane)]-5,5′-dione (bisDOX) | L-(+)-tartaric acid, paraformaldehyde | Acid-catalyzed acetalization | Cross-linking agent for degradable thermosets | researchgate.netnih.govrsc.org |

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of 1,3-dioxolan-4-ones and their derivatives is increasingly being guided by the principles of green chemistry, which emphasize the use of renewable resources, waste prevention, and the adoption of benign chemical processes. rsc.org

Utilization of Renewable Feedstocks and Bio-based Precursors

A significant advantage of this compound chemistry is its compatibility with renewable feedstocks. acs.orgunimi.it Many of the precursors for these monomers can be derived from biomass, aligning with the goal of shifting from petrochemical-based to bio-based resources. rsc.org

L-(+)-tartaric acid, a naturally occurring dicarboxylic acid often obtained as a byproduct of fermentation, is a key renewable precursor for the synthesis of the bis(this compound) (bisDOX) cross-linker. researchgate.netnih.govrsc.org This makes bisDOX a sustainable building block for creating high-performance, degradable thermosets. nih.gov

α-Hydroxy acids, the other key component in dioxolanone synthesis, are also readily available from renewable sources. researchgate.netrsc.org Lactic acid, for example, is industrially produced through the fermentation of carbohydrates and serves as a precursor for 5-methyl-1,3-dioxolan-4-one. researchgate.netresearchgate.net Similarly, mandelic acid and α-hydroxyisobutyric acid can be sourced from bio-based processes. rsc.org

Furthermore, the aldehyde or ketone component can also be bio-derived. Formaldehyde, acetaldehyde (B116499), and acetone are all obtainable from biological sources. rsc.org The ability to combine these bio-based α-hydroxy acids and carbonyl compounds in a single catalytic step provides a green and efficient route to a family of this compound compounds. rsc.org

The incorporation of other naturally occurring molecules, such as eugenol (from clove oil), carvacrol (from oregano), and cardanol (from cashew nutshell liquid), as pendant functional groups further enhances the green credentials of these monomers. acs.orgunimi.itacs.org This strategy not only utilizes renewable resources but also imparts specific functionalities to the resulting polymers, such as antioxidant or antimicrobial properties.

The development of these synthetic routes from renewable feedstocks is a crucial step towards creating more sustainable plastics and chemical products, reducing reliance on fossil fuels and minimizing environmental impact. rsc.orgrsc.org

Development of Solvent-Free and Organocatalyzed Methodologies

The pursuit of greener and more sustainable chemical processes has driven the development of solvent-free and organocatalyzed methodologies for the synthesis of 1,3-dioxolan-4-ones. These approaches aim to reduce environmental impact by eliminating hazardous organic solvents and replacing metal-based catalysts with small organic molecules. mdpi.comtandfonline.com Organocatalysis, in particular, has emerged as a powerful tool, offering mild reaction conditions and high selectivity. mdpi.com

A significant advancement in this area is the solvent-free condensation of α-hydroxy acids with aldehydes and ketones. For instance, the reaction between α-hydroxy acids and carbonyl compounds can be efficiently catalyzed by organocatalysts under solvent-free conditions, providing a direct and atom-economical route to this compound derivatives. This method not only aligns with the principles of green chemistry but also often leads to high yields and simplified purification procedures. academie-sciences.frresearchgate.net

Detailed research has demonstrated the efficacy of various organocatalysts in these transformations. For example, pyrrolidine (B122466) and its derivatives have been successfully employed to catalyze aldol (B89426) and Knoevenagel condensations under solvent-free conditions, which are key steps in the formation of certain unsaturated this compound precursors. mdpi.com Specifically, 3-pyrrolidinamine has shown high activity, leading to excellent yields of α,β-unsaturated products. mdpi.com

Furthermore, the use of Brønsted acids as organocatalysts has been explored. mdpi.comresearchgate.netdntb.gov.ua p-Toluenesulfonic acid has been identified as an effective catalyst for the synthesis of 1,3-dioxolan-4-ones and their subsequent organocatalyzed, solvent-free polymerization to produce polylactic acid (PLA). mdpi.comresearchgate.netdntb.gov.ua This highlights the dual role of organocatalysts in both the formation and polymerization of these heterocyclic compounds.

The following table summarizes key research findings on solvent-free and organocatalyzed synthesis of this compound and related structures:

| Catalyst | Reactants | Conditions | Product | Yield (%) | Reference |

| 3-Pyrrolidinamine (4 mol%) | Furaldehyde, Butanone | 60 °C, Solvent-free | (E)-1-(furan-2-yl)but-2-en-1-one | High Conversion | mdpi.com |

| p-Toluenesulfonic acid | L-lactic acid, Paraformaldehyde | Toluene, Reflux | 5-methyl-1,3-dioxolan-4-one | 70 | mdpi.comresearchgate.net |

| p-Toluenesulfonic acid | L-lactic acid, Acetone | Acetone:Toluene (1:1), Reflux | 2,2,5-trimethyl-1,3-dioxolan-4-one | 58 | mdpi.comresearchgate.net |

| Piperidine | Substituted benzaldehyde, Malonic acid | Pyridine, Reflux | 4-vinylphenol or coumarin | - | scirp.org |

| Potassium Phosphate (20 mol%) | Benzaldehyde, Diethyl phosphite | Solvent-free, < 5 min | Diethyl (hydroxy(phenyl)methyl)phosphonate | ~100 | academie-sciences.fr |

A plausible pathway for the organocatalyzed aldol condensation involves the formation of an enamine intermediate from the ketone and the amine catalyst, which then reacts with the aldehyde. mdpi.com This is followed by hydrolysis to yield the α,β-unsaturated product and regenerate the catalyst. mdpi.com In the case of Brønsted acid catalysis for this compound synthesis, the acid protonates the carbonyl oxygen of the aldehyde or ketone, activating it for nucleophilic attack by the hydroxyl group of the α-hydroxy acid. Subsequent cyclization and dehydration lead to the formation of the dioxolanone ring. mdpi.com

The development of these solvent-free and organocatalyzed methods represents a significant step towards more environmentally benign and efficient syntheses of 1,3-dioxolan-4-ones and their derivatives, opening up new avenues for their application in various fields, including the synthesis of biodegradable polymers. mdpi.comresearchgate.netdntb.gov.ua

Reactivity and Reaction Mechanisms of 1,3 Dioxolan 4 One

Nucleophilic Addition Reactions of 1,3-Dioxolan-4-one Enolates

The lithium enolates of chiral 1,3-dioxolan-4-ones can undergo nucleophilic addition reactions with aldehydes and ketones. nih.gov These reactions have been investigated for the synthesis of corresponding dioxolanone alcohols. However, the stereochemical outcomes of these additions have been a subject of reassessment, with some studies indicating a lack of stereocontrol at the C5 position of the enolate in several cases. nih.gov The addition of these enolates to imines, in a Mannich-type reaction, has been used to synthesize 2-phenylisoserines, which are analogs of the amino acid side chain in important anticancer drugs. arkat-usa.org

Furthermore, the lithium enolates of 1,3-dioxolan-4-ones can participate in Michael additions, a type of conjugate nucleophilic addition, with α,β-unsaturated carbonyl compounds like butenolide. mdpi.comwikipedia.org

Reaction with Carbon Nucleophiles (e.g., Lithium Enolates, Allylsilanes)

The carbonyl group at the 4-position of the this compound ring is susceptible to nucleophilic attack. This reactivity has been exploited in various carbon-carbon bond-forming reactions.

Lithium enolates, generated from esters and ketones, react with 1,3-dioxolan-4-ones to yield aldol-type addition products. For instance, the lithium enolates of (2S,5S)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one and (2S,5S)-2-isopropyl-5-phenyl-1,3-dioxolan-4-one have been shown to add to benzylbenzylideneamine in the presence of BF₃·O(Et)₂. masterorganicchemistry.com This reaction leads to the synthesis of new 2-phenylisoserines, which are analogues of the side chain found in the anticancer drug Taxol. masterorganicchemistry.com The diastereomeric mixtures obtained can be separated, and their absolute configurations have been confirmed by X-ray analysis. masterorganicchemistry.com

A reassessment of the addition reactions of chiral lithium (2S)-enolates of 1,3-dioxolan-4-ones to aldehydes and acetophenone (B1666503) has revealed that in several instances, no significant stereocontrol is observed at the C5 carbon of the enolate. researchgate.net This highlights the complexity of achieving high stereoselectivity in these reactions and underscores the importance of careful analysis of product distribution and stereochemistry. researchgate.net

Allylsilanes also serve as effective carbon nucleophiles in reactions with 1,3-dioxolan-4-ones, typically under Lewis acid catalysis. These reactions proceed through the formation of an oxocarbenium ion intermediate, which is then attacked by the allylsilane.

Lewis Acid-Mediated C-Nucleophilic Additions and Catalyst Scope (e.g., FeCl₃)

The reactivity of 1,3-dioxolan-4-ones towards carbon nucleophiles can be significantly enhanced by the use of Lewis acids. researchgate.net Lewis acids activate the dioxolanone by coordinating to one of the oxygen atoms, facilitating the formation of a key oxocarbenium ion intermediate. researchgate.net This cation is then readily attacked by a variety of carbon-centered nucleophiles.

Iron(III) chloride (FeCl₃) has been identified as an effective, low-cost, and environmentally benign catalyst for these transformations. researchgate.net It has demonstrated high activity in promoting the reaction of 1,3-dioxolan-4-ones with silicon-containing nucleophiles such as allylsilanes and silyl (B83357) ketene (B1206846) acetals. researchgate.net The nature of the nucleophile plays a crucial role in the reaction outcome, determining whether mono- or bis-addition occurs. researchgate.net For example, nucleophiles that form a CH₂ unit or a carbon-carbon triple bond adjacent to the cationic center tend to result in mono-addition products. researchgate.net Conversely, if the addition of the nucleophile leads to the formation of a stabilizing group, such as an aromatic ring, adjacent to the cationic site, a second nucleophilic addition can take place. researchgate.net

While FeCl₃ is a prominent example, other Lewis acids have also been employed to catalyze these reactions. The choice of Lewis acid can influence not only the reaction rate but also the stereochemical outcome.

Table 1: Catalyst Scope in Lewis Acid-Mediated Additions to 1,3-Dioxolan-4-ones

| Lewis Acid | Nucleophile Type | General Observations | Reference |

|---|---|---|---|

| FeCl₃ | Allylsilanes, Silyl Ketene Acetals, 1-Alkynes | Effective for both mono- and bis-additions depending on the nucleophile. researchgate.net | researchgate.net |

| BF₃·O(Et)₂ | Lithium Enolates (in conjunction with) | Promotes the addition of enolates to imines. masterorganicchemistry.com | masterorganicchemistry.com |

| TiCl₂(iPrO)₂ | Dienes (in Diels-Alder reactions) | Can decrease facial selectivity compared to thermal reactions. researchgate.net | researchgate.net |

| AlEtCl₂ | Dienes (in Diels-Alder reactions) | Can decrease facial selectivity compared to thermal reactions. researchgate.net | researchgate.net |

Investigations into Stereo- and Regioselectivity in Addition Reactions

The stereochemical and regiochemical outcomes of nucleophilic additions to 1,3-dioxolan-4-ones are of significant interest for asymmetric synthesis. The inherent chirality of many this compound precursors, often derived from natural α-hydroxy acids, provides a basis for stereocontrol. researchgate.net

In Lewis acid-mediated reactions, the intermediate oxocarbenium ion can exist in different conformations, and the facial selectivity of the nucleophilic attack is influenced by steric and electronic factors of both the dioxolanone substrate and the incoming nucleophile. acs.org For instance, in the addition of allylsilanes, the stereochemistry of the newly formed stereocenter is determined by the trajectory of the nucleophilic attack on the planar oxocarbenium ion.

Studies on the addition of lithium enolates to aldehydes have shown that the stereocontrol can be variable. researchgate.net A reassessment of earlier work indicated that in some cases, there was a lack of stereocontrol at the C5 position of the dioxolanone enolate, leading to a mixture of diastereomers. researchgate.net This suggests that the transition state energies for the formation of different stereoisomers can be very similar, making it challenging to achieve high diastereoselectivity without careful optimization of reaction conditions. researchgate.net

Regioselectivity is a key consideration when unsymmetrical nucleophiles are employed. The site of attack is generally governed by the electronic and steric properties of the nucleophile and the oxocarbenium ion intermediate.

Cycloaddition Chemistry of this compound Derivatives

Derivatives of this compound, particularly 5-methylene-1,3-dioxolan-4-ones, are valuable partners in cycloaddition reactions, serving as versatile building blocks for the synthesis of cyclic systems.

Diels-Alder Reactions of Methylene-1,3-Dioxolan-4-ones as Dienophiles

5-Methylene-1,3-dioxolan-4-ones are effective dienophiles in [4+2] Diels-Alder cycloadditions. mdpi.com These reactions are notable for their high degree of exo-selectivity, which is contrary to the more commonly observed endo-selectivity in many Diels-Alder reactions. researchgate.net This preference for the exo product is observed in both thermal and Lewis acid-catalyzed reactions with cyclic and acyclic dienes. researchgate.net

The use of chiral 5-methylene-1,3-dioxolan-4-ones, derived from enantiomerically pure α-hydroxy acids like (S)-lactic acid, allows for highly diastereoselective Diels-Alder reactions. mdpi.com For example, the reaction of (2S)-2-(tert-butyl)-5-methylene-1,3-dioxolan-4-one with cyclopentadiene (B3395910) proceeds with high facial and exo-selectivity, yielding predominantly a single diastereomer. researchgate.net The bulky tert-butyl group at the C2 position effectively shields one face of the dienophile, directing the approaching diene to the opposite face. academie-sciences.fr

Table 2: Examples of Diels-Alder Reactions with Methylene-1,3-Dioxolan-4-ones

| Dienophile | Diene | Conditions | Selectivity | Reference |

|---|---|---|---|---|

| (2S)-2-(tert-butyl)-5-methylene-1,3-dioxolan-4-one | Cyclopentadiene | Thermal | >95% facial selectivity, >96% exo-selectivity | researchgate.net |

| (2S)-2-(tert-butyl)-5-methylene-1,3-dioxolan-4-one | Ethyl 4-oxo-2-butenoate | Thermal | Forms only two of four possible diastereoisomers | researchgate.net |

| (2S)-2-(tert-butyl)-5-methylene-1,3-dioxolan-4-one | Acrolein | Thermal | Yields only one of two possible adducts | researchgate.net |

[3+2] Cycloaddition Reactions with Nitrile Oxides, Diazo Compounds, and Related Species

The exocyclic double bond of 5-methylene-1,3-dioxolan-4-ones also participates in [3+2] cycloaddition reactions with various 1,3-dipoles, leading to the formation of five-membered heterocyclic rings. nih.gov

Research has shown that (2S)-5-methylene-2-tert-butyl-1,3-dioxolan-4-one reacts efficiently with nitrile oxides, such as benzonitrile (B105546) oxide and acetonitrile (B52724) oxide, to form spiro-isoxazoline adducts. mdpi.comnih.gov These reactions proceed with high regio- and stereoselectivity, yielding a single stereoisomer in almost quantitative yield in the case of benzonitrile oxide. mdpi.com The structure and absolute stereochemistry of the benzonitrile oxide adduct have been confirmed by X-ray crystallography. nih.gov

Similarly, diazo compounds like diazomethane (B1218177) and diphenyldiazomethane undergo [3+2] cycloaddition with this chiral methylenedioxolanone to afford spiro-pyrazoline derivatives. nih.gov However, attempts to perform cycloadditions with other 1,3-dipoles such as nitrile sulfides, nitrile imines, and azides have been unsuccessful. nih.gov

Table 3: [3+2] Cycloaddition Reactions of (2S)-5-Methylene-2-tert-butyl-1,3-dioxolan-4-one

| 1,3-Dipole | Product Type | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|

| Benzonitrile Oxide | Spiro-isoxazoline | Almost quantitative | Single stereoisomer | mdpi.com |

| Acetonitrile Oxide | Spiro-isoxazoline | Moderate | Single stereoisomer | mdpi.com |

| Diazomethane | Spiro-pyrazoline | - | - | nih.gov |

| Diphenyldiazomethane | Spiro-pyrazoline | - | - | nih.gov |

| Nitrile Sulfide | No reaction | - | - | nih.gov |

| Nitrile Imine | No reaction | - | - | nih.gov |

| Azides | No reaction | - | - | nih.gov |

Stereochemical Control and Diastereoselectivity in Cycloaddition Processes

As with Diels-Alder reactions, stereochemical control is a paramount feature of the [3+2] cycloadditions of chiral 5-methylene-1,3-dioxolan-4-ones. The facial selectivity of the cycloaddition is dictated by the stereocenter at the C2 position of the dioxolanone ring. nih.gov The bulky substituent at this position effectively blocks one face of the double bond, forcing the 1,3-dipole to approach from the less hindered face. academie-sciences.fr

In the case of the reaction between (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one and benzonitrile oxide, the cycloaddition results in the formation of a single diastereomer. mdpi.com The absolute stereochemistry of this spiro adduct has been unequivocally determined by X-ray diffraction analysis, confirming the high degree of stereochemical control exerted by the chiral template. nih.gov The consistent formation of a single stereoisomer with both benzonitrile oxide and acetonitrile oxide suggests a common and highly selective reaction pathway. mdpi.com

The high diastereoselectivity observed in these cycloaddition reactions makes 5-methylene-1,3-dioxolan-4-ones valuable chiral synthons for the enantioselective synthesis of complex spirocyclic compounds. mdpi.com

Thermal and Pyrolytic Fragmentation of 1,3-Dioxolan-4-ones

The thermal decomposition of 1,3-dioxolan-4-ones is a key feature of their chemical behavior, providing pathways to diverse and often novel molecular structures. Flash Vacuum Pyrolysis (FVP) is a particularly effective technique for inducing these transformations, which typically involve ring scission and the extrusion of small molecules. arkat-usa.orgmdpi.com

Flash Vacuum Pyrolysis (FVP) of 1,3-dioxolan-4-ones serves as a powerful method for generating a variety of products through controlled thermal fragmentation. mdpi.comarkat-usa.org This technique involves heating the substrate in a vacuum, which minimizes intermolecular reactions and allows for the isolation of primary fragmentation products. The nature of the substituents on the dioxolanone ring dictates the course of the pyrolysis and the resulting products.

For instance, FVP of alkylated 1,3-dioxolan-4-ones, derived from α-hydroxy acids like mandelic acid or lactic acid, leads to the loss of carbon monoxide (CO) and an aldehyde or ketone, ultimately yielding a new ketone. mdpi.comresearchgate.netthieme-connect.com This process effectively unmasks a carbonyl group, a transformation that is central to the use of dioxolanones as acyl anion equivalents. mdpi.comthieme-connect.com

The pyrolysis of more complex, functionalized dioxolanones can lead to novel and synthetically interesting molecules. For example, the FVP of a spiro-dioxolanone adduct derived from a Diels-Alder reaction can result in the formation of a chiral epoxy ketone. mdpi.comnih.gov In other cases, pyrolysis can induce rearrangements and further fragmentations, leading to a diverse array of products. For example, the pyrolysis of nitrile oxide adducts of 5-methylene-1,3-dioxolan-4-one yields pivalaldehyde, carbon dioxide, a nitrile, and ketene. researchgate.netnih.gov

The conditions for FVP, such as temperature and pressure, are critical parameters that influence the product distribution. Temperatures in the range of 500-600 °C are commonly employed to effect these transformations. mdpi.comthieme-connect.com

Table 1: Examples of Novel Products from FVP of 1,3-Dioxolan-4-ones

| Starting Dioxolanone Derivative | Pyrolysis Conditions | Major Product(s) | Citation(s) |

|---|---|---|---|

| Alkylated this compound | 550-600 °C, 10⁻² Torr | Ketone, CO, Aldehyde | mdpi.comthieme-connect.com |

| Diels-Alder adduct of 5-methylene-1,3-dioxolan-4-one | 550 °C | Chiral epoxy ketone | mdpi.comnih.gov |

| Nitrile oxide adduct of 5-methylene-1,3-dioxolan-4-one | 550 °C | Pivalaldehyde, CO₂, Nitrile, Ketene | researchgate.netnih.gov |

The thermal fragmentation of 1,3-dioxolan-4-ones proceeds through a series of well-defined mechanistic pathways involving ring scission and the extrusion of stable small molecules. The primary step in the pyrolysis of many 1,3-dioxolan-4-ones is the cleavage of the O1-C2 and C4-C5 bonds of the dioxolanone ring. capes.gov.bred.ac.uk

One proposed mechanism involves the initial ring-opening to form an oxonium carboxylate intermediate. researchgate.netmdpi.com This intermediate can then undergo further fragmentation. For example, in the pyrolysis of certain adducts, this oxonium carboxylate can lose an aldehyde (like pivalaldehyde) to form a spiro α-lactone. researchgate.netmdpi.com This α-lactone is a key intermediate that can then lose carbon monoxide (CO) to yield a ketone, or in some cases, lose carbon dioxide (CO₂) to generate other reactive species. researchgate.netmdpi.comarkat-usa.org

The specific fragmentation pathway is highly dependent on the substituents present on the dioxolanone ring. For instance, in the pyrolysis of simple alkylated dioxolanones, the loss of CO and an aldehyde to form a ketone is the predominant pathway. thieme-connect.com However, for adducts derived from 5-methylene-1,3-dioxolan-4-one, alternative fragmentation routes are observed. The pyrolysis of a nitrile oxide adduct, for example, is believed to proceed through a mechanism that ultimately leads to the extrusion of CO₂ and the formation of a nitrile and ketene. mdpi.com

In the case of the FVP of a spiro cyclopropane-dioxolanone, the proposed mechanism for the formation of the major product, benzophenone, involves the initial formation of an oxonium carboxylate intermediate, followed by a series of rearrangements and fragmentations. nih.gov These studies highlight the complexity of the pyrolytic chemistry of 1,3-dioxolan-4-ones and the role of substituent effects in directing the reaction pathways.

Chiral 1,3-dioxolan-4-ones, readily prepared from enantiomerically pure α-hydroxy acids such as (S)-mandelic acid or (S)-lactic acid, serve as effective chiral acyl anion equivalents in asymmetric synthesis. mdpi.comresearchgate.netarkat-usa.org The core strategy involves the deprotonation of the dioxolanone at the C5 position to generate a chiral enolate, which can then react with various electrophiles with high diastereoselectivity. mdpi.comenamine.net Subsequent removal of the chiral auxiliary, often via flash vacuum pyrolysis (FVP), unmasks the carbonyl functionality to afford chiral products. mdpi.comresearchgate.netarkat-usa.org

The process typically begins with the formation of the this compound from an α-hydroxy acid and an aldehyde, such as pivalaldehyde. arkat-usa.org Deprotonation with a strong base like lithium diisopropylamide (LDA) creates a chiral enolate. This enolate can then participate in various reactions, including alkylations, aldol (B89426) additions, and Michael additions. mdpi.comthieme-connect.comenamine.net

A key application is the conjugate addition of the chiral dioxolanone enolate to α,β-unsaturated compounds. For example, reaction with ethyl crotonate, followed by FVP, yields β-methyl-γ-oxo esters with high enantiomeric excess (up to 86% e.e.). researchgate.netarkat-usa.org Similarly, Michael addition to butenolide and subsequent thermal fragmentation provides access to chiral phenyl ketones, demonstrating the utility of these compounds as chiral benzoyl anion equivalents. mdpi.comnih.gov

The stereochemical outcome of these reactions is controlled by the existing stereocenter in the dioxolanone, which directs the approach of the electrophile. mdpi.com This allows for the synthesis of a wide range of enantiomerically enriched compounds.

Table 2: Applications of 1,3-Dioxolan-4-ones as Chiral Acyl Anion Equivalents

| Dioxolanone Source | Electrophile | Product Type | Enantiomeric Excess (e.e.) | Citation(s) |

|---|---|---|---|---|

| (S)-Lactic acid | Ethyl crotonate | β-Methyl-γ-oxo ester | 86% | researchgate.netarkat-usa.org |

| (S)-Mandelic acid | Butenolide | Chiral phenyl ketone | Not specified | mdpi.comnih.gov |

Certain derivatives of 1,3-dioxolan-4-ones, particularly 5-methylene-1,3-dioxolan-4-ones, function as valuable chiral ketene equivalents in organic synthesis. mdpi.comresearchgate.net These compounds can participate in cycloaddition reactions, where the dioxolanone moiety effectively acts as a masked ketene, allowing for the stereocontrolled formation of cyclic structures. mdpi.combristol.ac.uk

The chiral 5-methylene-1,3-dioxolan-4-one, derived from lactic acid, is a prominent example. mdpi.comresearchgate.net It behaves as a dienophile in Diels-Alder reactions with various dienes, such as cyclopentadiene and butadiene. mdpi.com These cycloadditions often proceed with high stereoselectivity, leading to the formation of chiral adducts. mdpi.com

Subsequent transformation of these adducts, typically through thermal fragmentation (FVP), unmasks the carbonyl group and reveals the product of the formal [4+2] cycloaddition with a ketene. For instance, the thermal fragmentation of a Diels-Alder adduct of 5-methylene-1,3-dioxolan-4-one can yield a chiral epoxy ketone, demonstrating the role of the dioxolanone as a chiral ketene equivalent. mdpi.comnih.gov This approach has been utilized in the synthesis of optically active compounds like norbornenone. mdpi.com

The utility of these chiral ketene equivalents extends to their ability to control the absolute stereochemistry of the products. The stereogenic center within the dioxolanone directs the facial selectivity of the cycloaddition, enabling the synthesis of enantiomerically enriched cyclic ketones.

1,3-Dioxolan-4-ones as Chiral Acyl Anion Equivalents in Synthesis

Other Key Transformations of 1,3-Dioxolan-4-ones

Beyond their extensive pyrolytic chemistry, 1,3-dioxolan-4-ones undergo other significant transformations, including reactions with nucleophiles such as amines. These reactions provide routes to various functionalized molecules.

1,3-Dioxolan-4-ones can react with amines to produce amide derivatives. This transformation typically involves the nucleophilic attack of the amine on the carbonyl group of the dioxolanone ring, leading to ring-opening and the formation of an amide bond.

For example, 2,2-dimethyl-1,3-dioxolan-4-one (B22341) has been shown to react with secondary amines to afford amides of glycolic acid. thieme-connect.com In a different synthetic approach, 1,3-dioxolane (B20135) derivatives have been used as starting materials for the synthesis of a series of chiral amides by reacting a monoester derivative with various substituted aromatic amines. researchgate.net This highlights the utility of the dioxolane framework in constructing more complex amide-containing molecules. The reaction of 1,3-dioxolan-4-yl-alkyl halides with a metallo salt of phthalimide, followed by hydrolysis, also provides a pathway to primary amines, which can be further functionalized. google.com

Functional Group Interconversions on this compound Derivatives

The this compound ring system serves as a valuable synthon, or synthetic building block, for the creation of various heterocyclic systems and acyclic molecules through functional group interconversions. derpharmachemica.com The specific reactivity of its derivatives, particularly at the C4 carbonyl group and the C5 position, allows for targeted modifications. The strain within the five-membered ring activates the C4 carbonyl group, making it susceptible to nucleophilic attack. rsc.orgrsc.org

Key transformations of this compound derivatives include their conversion into important α-oxo compounds. For instance, 5'-ylidene-1,3-dioxolan-4-ones can be hydrolyzed under alkaline conditions to yield α-keto acids. rsc.orgrsc.org Furthermore, the reduction of these derivatives using specific hydride reagents leads to different outcomes depending on the substrate's structure. The use of diisobutylaluminium hydride (DIBAH) on derivatives with conjugated aryl substituents results in the formation of α-keto aldehydes. rsc.orgrsc.org In contrast, reaction with Grignard reagents, such as methylmagnesium iodide, attacks the carbonyl group to produce α-ketols after work-up. rsc.orgrsc.org

Chiral 1,3-dioxolan-4-ones, such as (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one derived from mandelic acid, can undergo stereoselective reactions. mdpi.com These include Michael additions to electrophilic alkenes like butenolide. mdpi.com In such reactions, the dioxolanone acts as a chiral benzoyl anion equivalent, allowing for the introduction of a benzoyl group with high stereocontrol. mdpi.com Additionally, derivatives like (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one can participate in Diels-Alder cycloaddition reactions, serving as chiral ketene equivalents to form complex cyclic structures. mdpi.com

The table below summarizes key functional group interconversions starting from this compound derivatives.

| Starting Material | Reagent(s) | Product Type | Ref |

| 5'-Ylidene-1,3-dioxolan-4-one | 1. NaOH (aq) 2. Acid work-up | α-Keto acid | rsc.org, rsc.org |

| Aryl-substituted 5'-ylidene-1,3-dioxolan-4-one | Diisobutylaluminium hydride (DIBAH) | α-Keto aldehyde | rsc.org, rsc.org |

| 5'-Benzylidene-1,3-dioxolan-4-one | Methylmagnesium iodide | α-Ketol | rsc.org, rsc.org |

| (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one | 1. LDA 2. Butenolide | Michael Adduct (Chiral Phenyl Ketone Precursor) | mdpi.com |

| (2S)-5-Methylene-2-t-butyl-1,3-dioxolan-4-one | Cyclopentadiene | Diels-Alder Adduct | mdpi.com |

Wittig Reactions for the Formation of 5'-Ylidene Derivatives

The Wittig reaction is a cornerstone of organic synthesis, celebrated for its reliability in creating carbon-carbon double bonds by reacting a carbonyl compound (an aldehyde or ketone) with a phosphonium (B103445) ylide, often called a Wittig reagent. lumenlearning.comnih.gov This reaction is particularly valuable because it forms the double bond at a precise location, which is a significant advantage over other methods like alcohol dehydration that can produce mixtures of isomers. libretexts.org The driving force behind the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. lumenlearning.com

The general mechanism involves several steps:

Ylide Formation : A phosphonium salt, typically prepared via an SN2 reaction between triphenylphosphine and an alkyl halide, is deprotonated by a strong base like n-butyllithium to form the nucleophilic ylide. lumenlearning.comlibretexts.org

Nucleophilic Attack : The negatively charged carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a dipolar intermediate known as a betaine (B1666868). byjus.com

Oxaphosphetane Formation : The betaine intermediate cyclizes to form a four-membered ring containing both oxygen and phosphorus, called an oxaphosphetane. lumenlearning.combyjus.com

Alkene Formation : The oxaphosphetane ring decomposes, breaking the carbon-oxygen and carbon-phosphorus bonds to yield the final alkene product and triphenylphosphine oxide. byjus.com

This methodology has been successfully applied to the synthesis of 5'-ylidene-1,3-dioxolan-4-ones. rsc.orgrsc.org In this context, a stable this compound nucleus is first prepared, and the C5-ylidene substituent is subsequently introduced via a Wittig-type approach. rsc.org For example, research has demonstrated the elaboration of 2,2-Pentamethylene-1,3-dioxolan-4-one to furnish various 5'-ylidene derivatives. rsc.orgrsc.org This transformation establishes a novel class of compounds where the ylidene group is attached to the C5 position of the dioxolanone ring. rsc.orgrsc.org

The table below illustrates the general transformation for producing 5'-ylidene derivatives using the Wittig reaction.

| Reactant 1 (Dioxolanone) | Reactant 2 (Phosphonium Ylide) | Product | Ref |

| This compound (activated at C5) | Ph₃P=CHR | 5-Ylidene-1,3-dioxolan-4-one | rsc.org, rsc.org |

| 2,2-Pentamethylene-1,3-dioxolan-4-one | Wittig Reagents | 5'-Ylidene derivatives | rsc.org, rsc.org |

Stereochemistry and Asymmetric Synthesis Utilizing 1,3 Dioxolan 4 Ones

1,3-Dioxolan-4-ones as Chiral Auxiliaries and Templates in Asymmetric Transformations

Chiral 1,3-dioxolan-4-ones, readily prepared from enantiomerically pure α-hydroxy acids like lactic acid and mandelic acid, have proven to be highly effective chiral auxiliaries in a variety of asymmetric transformations. mdpi.commdpi.com The foundational work in this area demonstrated that these compounds can be deprotonated and subsequently reacted with electrophiles with a high degree of stereocontrol. mdpi.com This allows for the "memory of chirality," where the initial stereocenter of the α-hydroxy acid dictates the stereochemical outcome of the reaction even after its own stereochemical information is temporarily lost during enolate formation. mdpi.com

The utility of these chiral templates extends to a range of reactions, including:

Alkylations: The enolates of 1,3-dioxolan-4-ones react with alkyl halides to produce α-substituted α-hydroxy acids with high enantiomeric purity. enamine.net

Aldol (B89426) Additions: Reactions with aldehydes and ketones proceed with high diastereoselectivity, leading to the formation of chiral products. mdpi.com

Michael Additions: The addition of dioxolanone enolates to α,β-unsaturated compounds, such as butenolide and nitroalkenes, occurs with significant stereocontrol. mdpi.com

Mannich Reactions: These templates have been successfully employed in Mannich reactions to control the stereochemistry of the resulting β-amino carbonyl compounds. nih.gov

Diels-Alder Reactions: Chiral 5-methylene-1,3-dioxolan-4-ones have been used as dienophiles in Diels-Alder reactions, demonstrating asymmetric induction. mdpi.com

[3+2] Cycloadditions: The 5-methylene derivatives also undergo [3+2] cycloaddition reactions with reagents like diazomethane (B1218177) and nitrile oxides, yielding spirocyclic products with controlled stereochemistry. mdpi.comresearchgate.net

A key feature of this methodology is the subsequent removal of the chiral auxiliary. For instance, flash vacuum pyrolysis of the substituted dioxolanones can lead to the loss of pivalaldehyde and carbon monoxide to yield ketones, effectively making the initial dioxolanone a chiral acetyl anion or benzoyl anion equivalent. mdpi.commdpi.com This versatility makes 1,3-dioxolan-4-ones powerful tools for the synthesis of a wide array of enantiomerically enriched molecules.

Diastereoselective Control in Carbon-Carbon Bond Forming Reactions Involving Dioxolanone Enolates

The enolates derived from 1,3-dioxolan-4-ones are potent nucleophiles that participate in a variety of carbon-carbon bond-forming reactions with a high degree of diastereoselectivity. enamine.net The stereochemical outcome of these reactions is largely dictated by the bulky substituent at the C2 position of the dioxolanone ring, which effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face. nih.gov

Alkylation Reactions: The alkylation of cis-2,5-disubstituted 1,3-dioxolan-4-one enolates has been studied extensively. For example, the alkylation of (2R,5R)-2-(tert-Butyl)-5-(3-chlorophenyl)-1,3-dioxolan-4-one with heptyl iodide can be controlled to favor the trans-alkylated product. nih.gov The choice of reaction conditions, particularly the use of inverse addition and additives like hexamethylphosphoramide (B148902) (HMPA), can significantly enhance the diastereoselectivity. nih.gov

Table 1: Diastereoselectivity in the Alkylation of a Chiral this compound

| Base | Additive | Addition Method | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|

| LDA | None | Direct | 2:1 |

| LDA | HMPA | Inverse | 1:10 |

Data sourced from a study on the alkylation of (2R,5R)-2-(tert-Butyl)-5-(3-chlorophenyl)-1,3-dioxolan-4-one with heptyl iodide. nih.gov

Radical Reactions: Diastereoselective control is also observed in radical reactions involving 1,3-dioxolan-4-ones. Radicals generated at the C5 position undergo carbon-bromine, carbon-hydrogen, and carbon-carbon bond formation predominantly trans to the tert-butyl group at C2, with moderate to high diastereoselectivity. researchgate.net This has been demonstrated in reactions with N-bromosuccinimide and in additions to 5-methylene-1,3-dioxolan-4-one. researchgate.net

The ability to predictably control the formation of new stereocenters makes dioxolanone enolates valuable intermediates in the synthesis of stereochemically complex molecules. msu.edu

Enantioselective Synthesis of Complex Molecules via this compound Intermediates

The stereochemical control offered by 1,3-dioxolan-4-ones has been harnessed for the enantioselective synthesis of various complex and biologically active molecules. enamine.net These chiral building blocks serve as crucial intermediates, allowing for the construction of target molecules with high enantiomeric purity.

Natural Products and Bioactive Compounds: (S,S)-2-tert-Butyl-5-methyl-1,3-dioxolan-4-one, derived from (S)-lactic acid, is a key precursor in the synthesis of several natural products. enamine.net Its utility in creating enantiopure α-hydroxy-α-methyl carboxylic acids through highly diastereoselective reactions has been pivotal in the total synthesis of compounds such as:

Fronatalin

Feudomycinone C

Eremantholid A

Pharmaceutical Intermediates: The methodology has also been applied to the synthesis of pharmaceutically relevant compounds. For instance, a chiral template based on (R)-3-chloromandelic acid and pivaldehyde was used to synthesize both enantiomers of 2-(3-chlorophenyl)-2-hydroxynonanamide, a potent voltage-gated sodium channel blocker with potential applications in treating prostate cancer. nih.gov Similarly, the addition of chiral dioxolanone enolates to imines has provided a route to (3R)-3-alkyl-3-hydroxy-β-lactams, which are important structural motifs in taxoid anticancer agents. acs.org

Another application is in the synthesis of landiolol, a short-acting beta-blocker. A process has been developed that starts from (S)-(2,2-dimethyl-1,3-dioxolan-4-yl) methyl 3-(4-hydroxyphenyl)propanoate, demonstrating the use of these intermediates in scalable synthetic routes. google.com These examples highlight the power of using this compound intermediates to introduce key stereocenters in the enantioselective synthesis of complex molecules.

Retention of Stereochemistry in this compound Polymerization Processes

1,3-Dioxolan-4-ones (DOXs) have emerged as promising monomers for the synthesis of aliphatic polyesters, such as polylactic acid (PLA), through ring-opening polymerization (ROP). dntb.gov.uanih.gov A significant advantage of this approach is the high degree of stereochemical retention observed during the polymerization process. dntb.gov.uarsc.org This allows for the synthesis of isotactic polymers from naturally occurring, enantiopure α-hydroxy acids. rsc.org

The polymerization of DOXs proceeds with the elimination of a small molecule, such as acetone (B3395972) or formaldehyde (B43269), which provides a strong thermodynamic driving force for the reaction. rsc.orgrsc.org Various catalytic systems have been developed to control this polymerization.

Organocatalyzed Polymerization: The use of Brønsted acid catalysts, like p-toluenesulfonic acid, in the solvent-free, organocatalyzed polymerization of 1,3-dioxolan-4-ones has been shown to produce PLA with complete retention of stereochemistry. dntb.gov.uanih.gov This method yields polymers with good thermal properties and controlled polydispersity. dntb.gov.ua

Binary Organocatalytic Systems: To further minimize epimerization, which can be an issue with some catalysts, binary organocatalytic systems have been developed. rsc.org A system comprising a thiourea (B124793) derivative and a base activates both the monomer and the initiator through hydrogen bonding. This approach enables the controlled ROP of chiral 2,2,5-trimethyl-1,3-dioxolan-4-one (B3136373) under mild conditions, yielding highly isotactic PLA with a stereoregularity parameter (Pm) of 0.92. rsc.org This high level of stereocontrol is crucial for achieving desirable properties like high crystallinity and mechanical strength in the final polymer. rsc.org

Table 2: Stereochemical Outcome in the Polymerization of Chiral 1,3-Dioxolan-4-ones

| Monomer | Catalytic System | Key Feature | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| 1,3-Dioxolan-4-ones | p-toluenesulfonic acid | Organocatalyzed, solvent-free | Complete retention of stereochemistry | dntb.gov.ua |

| Chiral 2,2,5-trimethyl-1,3-dioxolan-4-one | Thiourea derivative/base | Binary organocatalysis | Highly isotactic PLA (Pm = 0.92) | rsc.org |

The ability to maintain stereochemical integrity during polymerization makes 1,3-dioxolan-4-ones valuable monomers for producing advanced biodegradable plastics and other high-performance materials with precisely controlled microstructures. rsc.org

Exploration of Chiral 1,3-Dioxolan-4-ones as Solvents in Asymmetric Synthesis

The use of chiral solvents as the source of enantioselection in asymmetric reactions is an attractive strategy, as it can simplify reaction setups and offer a direct pathway for chirality transfer. acs.org While the use of 1,3-dioxolan-4-ones themselves as chiral solvents is not extensively documented in the reviewed literature, the broader family of 1,3-dioxolane (B20135) derivatives has shown promise in this area.

The principle relies on the chiral solvent differentiating between the enantiomeric transition states of a reaction, thereby favoring the formation of one enantiomer of the product. acs.org This can occur through direct interaction with the transition structures or by inducing a preferred chiral conformation in a catalyst with dynamic chirality. acs.org

Recent research has highlighted the potential of bio-based 1,3-dioxolane compounds as green reaction media. acs.org For example, 5-methyl-1,3-dioxolan-4-one (B14709095) has been investigated as a sustainable electrolyte solvent, demonstrating competitive performance with commercial solvents like propylene (B89431) carbonate. researchgate.net This indicates the growing interest in the application of these compounds as functional solvents.

While the direct application of chiral 1,3-dioxolan-4-ones as the sole source of asymmetry in a reaction by acting as the solvent is a developing area, the underlying principles and related studies suggest it as a plausible and intriguing avenue for future research in asymmetric synthesis. The commercial availability of 1,3-dioxolane as an inexpensive solvent further supports the exploration of its chiral derivatives for this purpose. nsf.gov

Spectroscopic and Computational Characterization of 1,3 Dioxolan 4 Ones

Spectroscopic Analysis for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable tools for confirming the synthesis of 1,3-dioxolan-4-ones and for monitoring the progress of reactions involving these heterocycles.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1,3-dioxolan-4-ones, providing detailed information about the molecular framework.

¹H NMR spectroscopy is instrumental in identifying the protons within the 1,3-dioxolan-4-one ring and its substituents. For the parent this compound, the protons of the methylene (B1212753) group adjacent to the ester oxygen (C5) typically appear as a singlet around 4.20 ppm, while the protons of the methylene group between the two oxygens (C2) resonate as a singlet at approximately 5.50 ppm. rsc.org The chemical shifts and coupling constants of substituted 1,3-dioxolan-4-ones provide valuable information about the nature and stereochemistry of the substituents. For instance, in 5-methyl-1,3-dioxolan-4-one (B14709095), the methyl protons appear as a doublet, coupled to the methine proton at C5. rsc.org Similarly, in more complex derivatives, such as those used in polymerization studies, the specific proton signals and their multiplicities are used to confirm the structure of the monomer and the resulting polymer. nih.govacs.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbonyl carbon (C4) of the this compound ring is readily identifiable by its characteristic downfield chemical shift, typically in the range of 170-174 ppm. rsc.orgacs.org The C2 and C5 carbons also exhibit distinct chemical shifts that are sensitive to the substitution pattern on the ring. For example, in 5-isopropyl-1,3-dioxolan-4-one, the carbons of the isopropyl group can be clearly distinguished, providing further confirmation of the structure. rsc.org

Diffusion-Ordered Spectroscopy (DOSY) NMR is a powerful technique for analyzing mixtures and confirming the formation of copolymers. In the context of this compound chemistry, DOSY NMR experiments have been used to verify the successful incorporation of dioxolanone monomers into polymer chains. The presence of a single diffusion coefficient for all monomer units in the polymer provides strong evidence for the formation of a true copolymer rather than a mixture of homopolymers. researchgate.net

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Selected 1,3-Dioxolan-4-ones in CDCl₃

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| This compound | 5.50 (s, 2H, OCH₂O), 4.20 (s, 2H, CCH₂O) rsc.org | 171.20, 96.10, 62.45 rsc.org |

| 5-Methyl-1,3-dioxolan-4-one | 5.50 (s, 1H, OCH₂O), 5.38 (s, 1H, OCH₂O), 4.27 (q, J = 6.8 Hz, 1H, OCCHO), 1.47 (d, J = 6.8 Hz, 3H, CCH₃) rsc.org | 121.97, 42.36, 42.34, 18.32 rsc.org |

| 5-Phenyl-1,3-dioxolan-4-one | 7.52 – 7.37 (m, 5H, Ar), 5.67 (s, 1H, OCH₂O), 5.58 (s, 1H, OCH₂O), 5.23 (s, 1H, CCCHO) rsc.org | 171.38, 133.30, 129.24, 128.90, 126.52, 94.57, 74.49 rsc.org |

| 2,2,5-Trimethyl-1,3-dioxolan-4-one (B3136373) | 4.43 (q, J = 6.8 Hz, 1H, CHCH₃), 1.56 (s, 3H, OOCCH₃), 1.49 (s, 3H, OOCCH₃), 1.42 (d, J = 6.8 Hz, 3H, CHCH₃) rsc.org | 173.78, 110.36, 110.29, 110.06, 70.40, 27.41, 25.56, 17.36 rsc.org |

Mass spectrometry is a vital tool for determining the molecular weight and fragmentation patterns of 1,3-dioxolan-4-ones and their derivatives, including polymers.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is particularly useful for the analysis of polymers derived from this compound monomers. This technique allows for the determination of the molecular weight distribution of the polymer chains. nih.gov For instance, in the study of polyesters synthesized from 1,3-dioxolan-4-ones, MALDI-ToF was used to analyze the degradation products, confirming the presence of dimer and trimer structures. acs.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is another powerful technique for the characterization of this compound derivatives. ESI-MS is often used to obtain high-resolution mass spectra (HRMS), which provide highly accurate molecular weight measurements, allowing for the confirmation of the elemental composition of newly synthesized compounds. mdpi.com In studies of the cationic ring-opening copolymerization of 1,3-dioxolan-4-ones, ESI-MS was employed for detailed structural analysis of the resulting copolymers. acs.org The use of supercharging reagents in ESI-MS can enhance the formation of multiply charged ions, which is beneficial for the analysis of high molecular weight species. nih.govrsc.org

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 1,3-dioxolan-4-ones. The most prominent feature in the IR spectrum of a this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the region of 1780-1800 cm⁻¹. mdpi.com The exact position of this band can be influenced by the substituents on the ring. In addition to the carbonyl group, the C-O stretching vibrations of the dioxolane ring are also observable in the fingerprint region of the spectrum. For some derivatives, specific absorptions corresponding to other functional groups, such as the nitro group (NO₂) in nitro-substituted derivatives, can also be identified. mdpi.com Furthermore, IR spectroscopy has been utilized in conjunction with computational methods to study the conformational preferences of related dioxolane systems. researchgate.net

Mass Spectrometry Techniques (MALDI-ToF, ESI-MS) for Molecular Weight and Fragment Analysis

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography provides unambiguous determination of the three-dimensional structure of crystalline this compound derivatives in the solid state. This technique is particularly crucial for establishing the absolute configuration of chiral centers within the molecule. For example, in the study of Michael additions to chiral 1,3-dioxolan-4-ones, X-ray diffraction was used to confirm the absolute configuration of the resulting products. mdpi.comnih.gov The crystal structure reveals precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry. mdpi.com This information is invaluable for understanding the stereochemical outcome of reactions and for correlating the solid-state structure with the properties of the compound. For instance, the X-ray structure of a Diels-Alder adduct of a 5-methylene-1,3-dioxolan-4-one provided insight into the mechanism of its thermal fragmentation. mdpi.comresearchgate.net

Computational Chemistry Approaches for Understanding this compound Reactivity

Computational chemistry provides a theoretical framework to complement experimental findings and to gain a deeper understanding of the electronic structure, conformation, and reactivity of 1,3-dioxolan-4-ones.

Theoretical calculations, particularly using density functional theory (DFT), have been employed to investigate the electronic structure and conformational preferences of 1,3-dioxolane (B20135) derivatives. longdom.org These studies can predict molecular geometries, vibrational frequencies, and other properties that can be compared with experimental data. longdom.org For example, computational analysis of the anomeric effect in 1,3-dioxole, a related system, has provided insights into the factors governing its non-planar conformation. acs.org While specific extensive theoretical studies solely on the parent this compound are not widely reported in the provided context, the principles from studies on related structures are applicable. Such computational approaches can help rationalize the observed reactivity and spectroscopic properties of 1,3-dioxolan-4-ones.

Modeling of Reaction Transition States and Energetic Pathways

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of 1,3-dioxolan-4-ones. These theoretical studies provide detailed insights into the structures of transient intermediates and high-energy transition states, which are often impossible to observe experimentally. By mapping the potential energy surface of a reaction, researchers can determine the most favorable energetic pathways, calculate activation barriers, and predict product distributions, thereby guiding synthetic efforts and deepening the understanding of reactivity. researchgate.netscholarsresearchlibrary.com

The standard approach involves optimizing the geometries of reactants, products, and transition states. A crucial step in this process is the characterization of stationary points through frequency computations. A stable molecule (reactant or product) will have no imaginary frequencies, whereas a true transition state is characterized by having one and only one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. scholarsresearchlibrary.com To confirm that a calculated transition state correctly connects the desired reactants and products, Intrinsic Reaction Coordinate (IRC) calculations are often performed. scholarsresearchlibrary.com

Several key reaction pathways for this compound and its derivatives have been investigated using these computational methods:

Ring-Opening Polymerization (ROP): The polymerization of 1,3-dioxolan-4-ones is a critical process for producing biodegradable polyesters. rsc.orgmdpi.com Computational studies have been employed to understand the mechanism, which can be influenced by the catalyst and reaction conditions. For instance, a double activation polymerization mechanism has been proposed based on studies of organocatalyzed ROP. mdpi.com In related systems like 1,3-dioxolane, DFT calculations have been used to model the ring-opening reaction, identifying the rate-determining transition states and their corresponding energy barriers. researchgate.net A proposed activated monomer mechanism for the cationic ring-opening copolymerization of 1,3-dioxolan-4-ones has also been examined. acs.org

Cycloaddition Reactions: this compound derivatives, such as those with exocyclic methylene groups, can participate in cycloaddition reactions. nih.govmdpi.com DFT calculations at the B3LYP/6-31G(d) level of theory have been used to study the [1+2] cycloaddition of 2- rsc.orgnsf.govdioxolan-2-ylidene-malononitrile with chlorocarbene. scholarsresearchlibrary.com These studies analyze the different possible modes of attack and calculate the activation enthalpies and Gibbs free energies to predict the most favorable reaction channel. scholarsresearchlibrary.com The results indicate that the attack on the double bond of the dioxolane derivative is favored both kinetically and thermodynamically. scholarsresearchlibrary.com

Decomposition and Fragmentation: The thermal and chemical stability of the this compound ring is another area explored through computational chemistry. Theoretical models can predict decomposition pathways, such as the fragmentation observed in the thermal pyrolysis of adducts. nih.govmdpi.com For the related compound glycerol (B35011) carbonate (a 1,3-dioxolan-2-one derivative), DFT studies have detailed four distinct decomposition pathways, including decarboxylation and dehydration, calculating the specific activation energies for each route. researchgate.netrsc.org

The energetic data obtained from these computational models are crucial for understanding and predicting the chemical behavior of 1,3-dioxolan-4-ones. Below is a table summarizing key calculated energetic parameters for reactions involving dioxolane-type structures.

Applications of 1,3 Dioxolan 4 One in Advanced Materials and Polymer Science

Role as Monomers for Bio-based and Degradable Polymers

1,3-Dioxolan-4-ones (DOX) serve as innovative monomers for creating a new generation of bio-based and degradable polymers. Their distinct ring-opening polymerization mechanism, which involves the elimination of small molecules like formaldehyde (B43269) or acetone (B3395972), provides a powerful route to functionalized polyesters that can be challenging to synthesize through traditional methods. researchgate.netrsc.org

Design and Synthesis of Functionalized Poly(lactic acid) Copolymers from 1,3-Dioxolan-4-one Monomers

The chemistry of 1,3-dioxolan-4-ones has been successfully utilized to produce copolymers based on poly(lactic acid) (PLA). acs.org This approach allows for the incorporation of various functional groups into the polyester (B1180765) backbone, thereby tuning the material's properties. unimi.it

For instance, researchers have synthesized novel DOX monomers carrying naturally occurring pendants like carvacrol (B1668589) (CarvDOX) and cardanol (B1251761) (CardDOX). acs.org These functionalized monomers can be copolymerized with L-lactide in a solvent-free, metal-catalyzed process to yield high molecular weight polyesters. researchgate.net The optimization of reaction conditions, including the choice of catalyst, is crucial for controlling the copolymerization and achieving desired molecular weights. acs.org A screening of various catalysts can identify the most effective system for both the DOX comonomer and L-lactide. acs.org

The incorporation of these functional units can influence the thermal properties of the resulting PLA-based materials. For example, copolymers containing carvacrol may exhibit different thermal stability compared to those with cardanol. acs.org The resulting functional copolymers also have potential applications as additives to modify the properties of commercial PLA. acs.org

A significant advantage of using DOX monomers is the ability to create polyesters that are otherwise difficult to synthesize, such as poly(mandelic acid). acs.org The polymerization is driven by the controlled release of small molecules like acetone or formaldehyde. researchgate.net This synthetic strategy provides access to a diverse range of aliphatic polyesters with high retention of stereochemistry, which is particularly important when using enantiopure feedstocks from natural sources. rsc.org

| Monomer System | Polymerization Method | Key Features |

| This compound (DOX) and L-lactide | Metal-catalyzed, solvent-free copolymerization | Efficient incorporation of functional units into high molecular weight polyesters. researchgate.net |

| Carvacrol- and Cardanol-containing DOX | Copolymerization with L-lactide | Synthesis of functional PLA-based materials with tunable thermal properties. acs.org |

| Eugenol-functionalized DOX | One-pot synthesis | Production of high-performance, bio-based polyester thermosets. unimi.it |

| General 1,3-dioxolan-4-ones | Ring-opening polymerization with elimination of small molecules | Access to a broad scope of aliphatic polyesters with high stereochemical control. rsc.org |

Development of Cross-linked, Degradable Thermosets Utilizing this compound Chemistry

The versatility of this compound chemistry extends to the development of cross-linked, degradable thermosets, addressing the need for more sustainable alternatives to traditional non-recyclable thermosetting polymers. acs.orgresearchgate.net A key innovation in this area is the creation of a novel bis(this compound) monomer derived from L-(+)-tartaric acid, a naturally occurring and inexpensive bio-derived starting material. researchgate.netacs.orgnih.gov

This bifunctional DOX monomer acts as a cross-linker and can be copolymerized in situ with common cyclic esters such as L-lactide, ε-caprolactone, and δ-valerolactone. researchgate.netacs.org This process yields cross-linked, degradable polymers with a range of properties that can be tailored by adjusting the comonomer choice and composition. researchgate.net The resulting materials can range from resilient solids with tensile strengths up to 46.7 MPa to elastomers with elongations as high as 147%. researchgate.netacs.org

These novel thermosets exhibit properties that are competitive with commercial thermosets. researchgate.netnih.gov A significant advantage is their end-of-life options; they can be recovered through triggered degradation or reprocessing. researchgate.netresearchgate.net Accelerated hydrolysis experiments have demonstrated that these materials can fully degrade back to tartaric acid and the corresponding oligomers under mild basic conditions within 1 to 14 days. researchgate.netnih.gov Furthermore, in the presence of a transesterification catalyst, degradation can occur in minutes. researchgate.netnih.gov The ability to reprocess these networks at elevated temperatures, with rates that can be tuned by the concentration of residual catalyst, highlights their potential as vitrimers. researchgate.net

The use of a eugenol-functionalized this compound monomer also allows for the one-pot synthesis of high-performance, bio-based polyester thermosets. unimi.it The resulting thermoset is composed of polylactide-like chains connected by aromatic-aliphatic segments derived from the eugenol (B1671780) units. unimi.it These materials have demonstrated complete recyclability through microwave-assisted hydrothermal degradation. unimi.it

| Cross-linker/Monomer | Co-monomer(s) | Resulting Material | Key Properties |

| bis(this compound) | L-lactide, ε-caprolactone, δ-valerolactone | Cross-linked, degradable polyesters | Tunable mechanical properties (rigid to elastomeric), reprocessable, fully degradable. researchgate.netacs.org |

| Eugenol-functionalized DOX | N/A (self-cross-linking) | Bio-based polyester thermoset | Good thermal resistance, high mechanical strength, recyclable, shape-memory, and self-healing properties. unimi.it |

1,3-Dioxolan-4-ones as Sustainable Reaction Media

Beyond their role as monomers, 1,3-dioxolan-4-ones are being investigated as environmentally friendly solvents, offering a sustainable alternative to conventional polar aprotic solvents. rsc.orgrsc.org

Exploration and Evaluation as Polar Aprotic Green Solvents

There is a significant push to replace traditional fossil-based polar aprotic solvents like DMF, NMP, and DMSO due to their environmental impact and hazard profiles. rsc.org Cyclic ketones and esters are promising candidates for "green" replacements, and 1,3-dioxolan-4-ones, derived from α-hydroxycarboxylic acids, have emerged as a new class of potential green solvents. rsc.orgrsc.org

Specifically, 5-methyl-1,3-dioxolan-4-one (B14709095) (derived from lactic acid and formaldehyde) has been proposed as a viable replacement. rsc.orgrsc.org This compound is easily prepared from bio-based precursors and meets several criteria for a green solvent. rsc.orgrsc.org Evaluation of its solvent parameters, such as Kamlet-Taft and Hansen parameters, reveals a close similarity to γ-valerolactone (GVL), a well-established bio-based alternative to conventional dipolar aprotic solvents. rsc.orgrsc.org This suggests that 5-methyl-1,3-dioxolan-4-one can be an effective polar aprotic solvent. rsc.org